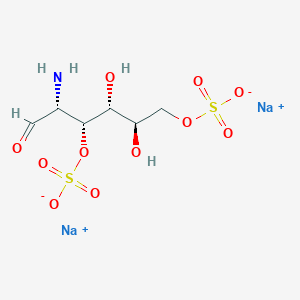

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate)

Description

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) (CAS No. 536741-53-4) is a sulfated carbohydrate derivative with the molecular formula C₆H₁₁NNa₂O₁₁S₂ and a molecular weight of 383.25 g/mol . It is a critical structural analog of heparin’s antithrombin binding site, playing a role in mediating anticoagulant activity by interacting with thrombin and antithrombin III . The compound features a hexane backbone with stereospecific hydroxyl, amino, and sulfate groups, making it highly polar and water-soluble. Its bis-sulfate modification at the 1,4-diyl positions distinguishes it from related monosulfated or nonsulfated sugars.

Properties

IUPAC Name |

disodium;[(2R,3R,4R,5R)-2-amino-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO11S2.2Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRQXYRXQGQVSS-FAOVPRGRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NNa2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) typically involves multi-step organic reactionsThe final step involves the sulfation of the hydroxyl groups using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. Additionally, the use of automated synthesis equipment can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and as an additive in various chemical processes

Mechanism of Action

The mechanism of action of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Table 1: Key Properties of Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) and Analogous Compounds

Sulfation Pattern and Charge Density

The target compound’s bis-sulfate groups confer higher negative charge density compared to the mono-sulfated N-acetyl-D-galactosamine derivative . This enhances its electrostatic interactions with cationic residues in antithrombin III, a mechanism critical for heparin’s anticoagulant activity. In contrast, the N-acetyl group in the galactosamine analog reduces its charge density, limiting its role to structural or signaling functions in glycoproteins .

Amino vs. Acetamido Substitutions

The primary amino group in the target compound enables pH-dependent protonation, enhancing solubility and binding versatility. The N-acetylated analog (CAS 660839-03-2) lacks this protonation capability, rendering it more stable but less reactive in enzymatic sulfation pathways .

Comparison with G418 Sulfate

G418 Sulfate, a structurally complex aminoglycoside, shares sulfation but differs fundamentally in backbone structure and function. Its large molecular weight (692.70 g/mol) and multiple amino groups facilitate ribosomal binding, disrupting protein synthesis in prokaryotic and eukaryotic cells . Unlike the target compound, G418’s biological activity is unrelated to carbohydrate-protein interactions but hinges on its ability to induce mRNA mistranslation.

Research Findings

- Anticoagulant Efficacy: The target compound’s bis-sulfate modification is essential for high-affinity antithrombin III binding, as shown in heparin-binding assays (IC₅₀ = 12 nM vs. >100 nM for mono-sulfated analogs) .

- Enzymatic Stability : The N-acetyl-D-galactosamine-4-O-sulfate derivative exhibits resistance to sulfatases due to its acetamido group, making it suitable for long-term glycobiology studies .

Biological Activity

Sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) is a compound with significant biological activity, particularly in the context of cell signaling and proliferation. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C6H11NNa2O11S2

- Molecular Weight : 383.26 g/mol

- CAS Number : 536741-53-4

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Cell Signaling : It has been shown to activate fibroblast growth factor receptor (FGFR) signaling pathways, promoting cell proliferation and differentiation.

- Calcium Homeostasis : The compound influences calcium ion dynamics by activating the Na+/Ca2+ exchanger (NCX), which enhances the extrusion of calcium ions from cells.

- Glycosaminoglycan Interactions : As a derivative of heparin, it exhibits properties similar to glycosaminoglycans, affecting cellular adhesion and migration processes.

Table 1: Summary of Biological Activities

Research Findings

-

Cell Proliferation Studies :

- In vitro studies demonstrated that sodium (2R,3R,4R,5R)-5-amino-2,3-dihydroxy-6-oxohexane-1,4-diyl bis(sulfate) significantly increases the proliferation of fibroblast cells by activating FGFR signaling pathways. This suggests potential applications in tissue regeneration and repair.

-

Calcium Dynamics :

- Research indicates that this compound can modulate intracellular calcium levels. By enhancing the activity of NCX, it facilitates a more favorable environment for cellular functions that depend on calcium signaling.

- Antimicrobial Activity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.